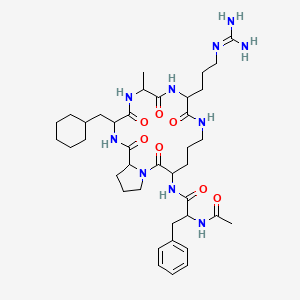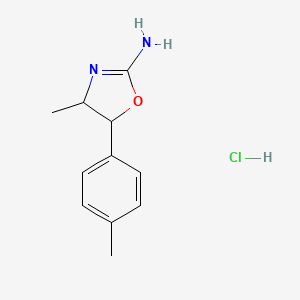
Ac-DL-Phe-DL-Orn(1)-DL-Pro-DL-Cha-DL-Ala-DL-Arg-(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Negative control for PMX 53.
科学的研究の応用
Chiral Separation and Analysis : The fluorescent chiral labeling reagent R(-)-DBD-PyNCS has been used for the separation of DL-amino acids by reversed-phase chromatography. This method, which involves the reaction of the reagent with amino functional groups in DL-amino acids under basic medium, has been adopted for the identification of DL-amino acid sequences in peptides (Toyo’oka, Tomoi, Oe, & Miyahara, 1999).
Synthesis of Macrocyclic Peptidomimetic Drugs : A medium-scale, solution-phase synthesis of the macrocycle Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg] has been developed. This compound, known as 3D53, is a potent, selective, and orally active antagonist of the human C5a receptor and shows significant anti-inflammatory activity in animal models of human disease (Reid, Abbenante, Taylor, & Fairlie, 2003).
Automated Separation and Analysis of Amino Acids : A fully automated method for the pre-column derivatization and separation of DL-amino acids (including DL-Ala) using o-phthaldialdehyde and N-isobutyryl-L(or D)-cysteine has been presented, applicable for food samples analysis (Brückner, Wittner, & Godel, 1991).
Peptide Synthesis and Interaction Studies : The synthesis of Boc/Tos-L-Phe-L-Arg-Xaa tripeptides and their interactions with thrombin and trypsin have been studied, providing insights into the structure and inhibitory action of these peptides (Poyarkova, Fedoryak, Kibirev, & Kukhar, 2003).
Separation Techniques Using Amino Acid Ionic Liquids : Amino acid ionic liquids (AAILs) have been used in chiral separation based on the chiral ligand exchange principle, demonstrating high enantioselectivity for underivatized amino acid enantiomers (Liu, Wu, Tang, Yao, Yang, Nie, & Yao, 2009).
特性
分子式 |
C39H60N10O7 |
|---|---|
分子量 |
780.96 |
IUPAC名 |
2-acetamido-N-[15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-methyl-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C39H60N10O7/c1-24-33(51)46-28(16-9-20-43-39(40)41)34(52)42-19-10-17-29(47-36(54)30(45-25(2)50)22-26-12-5-3-6-13-26)38(56)49-21-11-18-32(49)37(55)48-31(35(53)44-24)23-27-14-7-4-8-15-27/h3,5-6,12-13,24,27-32H,4,7-11,14-23H2,1-2H3,(H,42,52)(H,44,53)(H,45,50)(H,46,51)(H,47,54)(H,48,55)(H4,40,41,43) |
SMILES |
CC1C(=O)NC(C(=O)NCCCC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3CCCCC3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




